2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol

Catalog No.
S13539032
CAS No.
M.F
C15H11Cl3O
M. Wt
313.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol

Product Name

2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol

IUPAC Name

2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol

Molecular Formula

C15H11Cl3O

Molecular Weight

313.6 g/mol

InChI

InChI=1S/C15H11Cl3O/c16-7-14(19)13-6-11(18)5-9-3-8-4-10(17)1-2-12(8)15(9)13/h1-2,4-6,14,19H,3,7H2

InChI Key

QKVVYLFCZWIPKR-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)C3=C1C=C(C=C3C(CCl)O)Cl

2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol is an organic compound characterized by its unique structure, which includes a fluorene backbone with multiple chlorine substituents. Its molecular formula is C₁₅H₁₁Cl₃O, indicating the presence of three chlorine atoms, one hydroxyl group, and a complex polycyclic structure derived from fluorene. This compound is part of a broader class of bioactive fluorenes that have garnered interest in medicinal chemistry due to their potential therapeutic applications, particularly in antimicrobial and anticancer activities .

Typical of alcohols and haloalkanes. Notably, it can be converted into 2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone through the chloroacetylation process, where chloroacetyl chloride reacts with 2,7-dichloro-9H-fluorene in the presence of aluminum chloride as a catalyst . This transformation highlights its potential as an intermediate in synthesizing more complex molecules.

Research indicates that 2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol exhibits significant biological activity. Compounds derived from the fluorene structure have been studied for their ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. This inhibition suggests potential applications in cancer therapy and as antimicrobial agents . Furthermore, derivatives of this compound have shown promising results in various biological assays, indicating their potential utility in drug development.

The synthesis of 2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol can be achieved through several methods:

  • Chloroacetylation: The initial step involves the reaction of 2,7-dichloro-9H-fluorene with chloroacetyl chloride in dichloromethane at low temperatures to yield 2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone .
  • Reduction Reactions: The resulting ethanone can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride under controlled conditions.

These methods underline the versatility of the compound in synthetic organic chemistry.

The primary applications of 2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol lie in the pharmaceutical industry. Its derivatives are explored for their potential as:

  • Antimicrobial agents: Due to their ability to inhibit bacterial growth.
  • Anticancer drugs: As inhibitors of key enzymes involved in cancer cell proliferation.

Additionally, its unique chemical properties make it a candidate for further functionalization in organic synthesis.

Studies on the interactions of 2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol with biological targets have indicated its role as a potential inhibitor of dihydrofolate reductase. Molecular docking studies have provided insights into its binding affinity and mechanism of action against this enzyme . These interactions are crucial for understanding its pharmacological profile and optimizing its efficacy as a therapeutic agent.

Several compounds share structural similarities with 2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsBiological Activity
2-Chloro-N-(aryl)acetamidesContains an aryl substituent instead of fluorenePotential DHFR inhibitors
4-(2,7-Dichloro-9H-fluoren-4-yl)thiazol derivativesIncorporates thiazole moietyAntimicrobial and anticancer
Dibutylamino derivativesContains dibutylamino groupEnhanced bioactivity

The presence of multiple chlorine atoms and the specific fluorene structure set 2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol apart from these similar compounds, potentially influencing its reactivity and biological properties uniquely.

XLogP3

4.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

311.987548 g/mol

Monoisotopic Mass

311.987548 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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